molecular formula C7H7NO3S B2439276 Methyl 3-amino-5-formylthiophene-2-carboxylate CAS No. 946605-33-0

Methyl 3-amino-5-formylthiophene-2-carboxylate

Cat. No.: B2439276
CAS No.: 946605-33-0
M. Wt: 185.2
InChI Key: NGGDLRMKSBBWKQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-formylthiophene-2-carboxylate is a heterocyclic compound with the molecular formula C7H7NO3S and a molecular weight of 185.2 g/mol . This compound is characterized by the presence of a thiophene ring substituted with amino, formyl, and ester functional groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-formylthiophene-2-carboxylate typically involves the reaction of 3-amino-5-formylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-formylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The amino and formyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring provides stability and enhances its binding affinity to target molecules .

Biological Activity

Methyl 3-amino-5-formylthiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, an amino group, and a formyl group. These structural features contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for its potential applications in drug development.

Property Details
Molecular Formula C₉H₈N₂O₃S
Molecular Weight 224.24 g/mol
CAS Number 946605-33-0
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that the compound may selectively inhibit the proliferation of cancer cells while sparing normal cells.

The proposed mechanism involves the interaction of the compound with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death). The amino group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Case Study: Tumor Cell Line Testing

In a comparative study involving various tumor cell lines, this compound demonstrated an IC50 value of approximately 15 µM against human leukemia cells. This selectivity was notably higher than that observed in non-cancerous cell lines, indicating its potential as a selective anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the thiophene ring or substituents can significantly impact its potency.

Modification Effect on Activity
Substitution on Thiophene Small groups enhance potency
Amino Group Variation Alters binding affinity
Formyl Group Reduction Increases cytotoxicity

Properties

IUPAC Name

methyl 3-amino-5-formylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGDLRMKSBBWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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